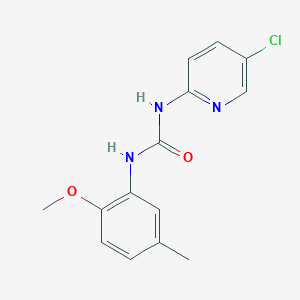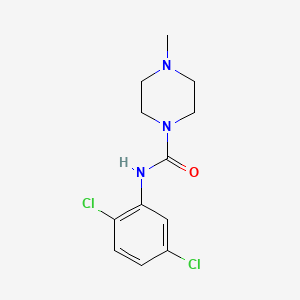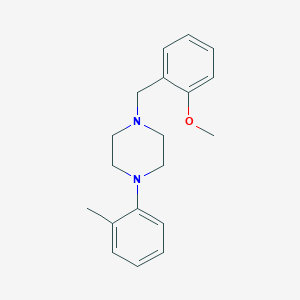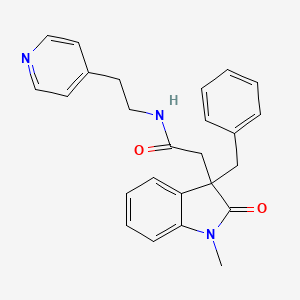
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and receptors in the brain and the body. This compound has been found to interact with the GABA receptor, which is involved in the regulation of anxiety and seizures. This compound has also been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and seizures in animal models. This compound has also been found to possess analgesic and anti-inflammatory properties. Additionally, this compound has been shown to possess antitumor and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high yield. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time. Additionally, this compound has a low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea. One potential direction is the further investigation of its antitumor and antiviral activities. This compound has been shown to possess potent antitumor and antiviral activities, and further research in this area could lead to the development of new cancer and antiviral therapies. Another potential direction is the investigation of this compound's potential as an antidepressant and anxiolytic agent. This compound has been shown to possess anxiolytic and antidepressant properties in animal models, and further research in this area could lead to the development of new treatments for anxiety and depression. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved biological activities.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction between 5-chloro-2-pyridinyl isocyanate and 2-methoxy-5-methylphenylamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The yield of the reaction is typically high, and the purity of the product is also excellent.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, this compound has been shown to possess antitumor and antiviral activities.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-5-12(20-2)11(7-9)17-14(19)18-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXJQLUYNLMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)

![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5496682.png)

![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)